RAM2093
Description
RAM2093 is an α-methylated homogeranyl triazole bisphosphonate inhibitor of geranylgeranyl diphosphate synthase (GGDPS), a key enzyme in the isoprenoid biosynthetic pathway (IBP). GGDPS catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), a lipid moiety critical for post-translational geranylgeranylation of proteins such as Rab and Rho GTPases. By inhibiting GGDPS, this compound depletes GGPP pools, disrupting protein trafficking, inducing the unfolded protein response (UPR), and triggering apoptosis in multiple myeloma (MM) cells .
Developed as part of structure-activity optimization of earlier triazole bisphosphonates like VSW1198 (a 3:1 homogeranyl/homoneryl isomer mixture), this compound and its homoneryl counterpart RAM2061 were designed to evaluate the impact of olefin stereochemistry on pharmacodynamic and pharmacokinetic (PK) properties . This compound exhibits an enzyme inhibition IC50 of 125 nM and nanomolar cytotoxicity in MM cell lines (e.g., RPMI-8226, MM.1S) .
Properties
Molecular Formula |
C16H25N3Na4O6P2 |
|---|---|
Molecular Weight |
509.2976 |
IUPAC Name |
Sodium (Z)-(1-(1-(4,8-dimethylnona-3,7-dien-1-yl)-1H-1,2,3-triazol-4-yl)propane-2,2-diyl)bis(phosphonate) |
InChI |
InChI=1S/C16H29N3O6P2.4Na/c1-13(2)7-5-8-14(3)9-6-10-19-12-15(17-18-19)11-16(4,26(20,21)22)27(23,24)25;;;;/h7,9,12H,5-6,8,10-11H2,1-4H3,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4/b14-9-;;;; |
InChI Key |
YBGYJINSIKVFSV-VWHRHGOESA-J |
SMILES |
CC(P([O-])([O-])=O)(P([O-])([O-])=O)CC1=CN(CC/C=C(C)\CC/C=C(C)\C)N=N1.[Na+].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RAM2093; RAM-2093; RAM 2093 |
Origin of Product |
United States |
Comparison with Similar Compounds
RAM2093 is compared below with two structurally related GGDPS inhibitors: RAM2061 (homoneryl isomer) and VSW1198 (homogeranyl/homoneryl mixture).
In Vitro Activity
Key Findings :
- This compound and RAM2061 exhibit comparable in vitro potency in MM cells despite minor differences in IC50 values .
- Both induce UPR markers (ATF4, CHOP, PERK) and apoptosis (cleaved caspases 3/8) at similar concentrations .
Pharmacokinetics and Biodistribution
Key Findings :
- This compound has a shorter plasma half-life but significantly higher hepatic accumulation, correlating with its dose-limiting liver toxicity .
- Both isomers show stable bone marrow concentrations, critical for targeting MM .
Toxicity and Maximum Tolerated Dose (MTD)
Key Findings :
- This compound’s lower MTD reflects its heightened hepatic toxicity due to stereochemistry-driven liver accumulation .
- RAM2061’s superior tolerability makes it preferable for repeat dosing .
In Vivo Efficacy
Key Findings :
- RAM2061 demonstrates in vivo efficacy in reducing MM tumor growth, while this compound’s hepatic toxicity limits its therapeutic window .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
